

In Vitro Activity of Modzatinib (ATI-2138): A Technical Guide

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Compound of Interest

Compound Name:	Modzatinib
CAS No.:	2411407-25-3
Cat. No.:	B15610401

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Modzatinib, also known as ATI-2138, is a novel, orally administered, covalent inhibitor targeting Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3][4] Developed by Aclaris Therapeutics, this molecule is under investigation for the treatment of T-cell-mediated autoimmune and inflammatory diseases.[1][5] Its dual mechanism of action, potently and selectively blocking both ITK and JAK3, allows it to modulate key signaling pathways involved in T-cell differentiation and activation.[5][6] Preclinical in vitro studies have demonstrated its high potency and selectivity, suggesting its potential as a therapeutic agent for conditions such as atopic dermatitis and alopecia areata.[7][8]

Mechanism of Action

Modzatinib functions as an irreversible, covalent inhibitor of both ITK and JAK3.[1] This dual inhibition allows for the modulation of two critical signaling pathways in T-lymphocytes:

- **ITK Inhibition:** ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. By inhibiting ITK, **Modzatinib** can interfere with T-cell activation and differentiation.^{[3][4][5]}
- **JAK3 Inhibition:** JAK3 is a key component of the signaling cascade for cytokines that utilize the common gamma chain (γ c) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by **Modzatinib** disrupts the JAK/STAT signaling pathway, specifically the phosphorylation of STAT5, which is essential for lymphocyte proliferation and activation.^{[3][5][6]}

The combined inhibition of these two pathways enables **Modzatinib** to effectively suppress the activity of Th1, Th2, and Th17 cells, which are key drivers in a variety of autoimmune and inflammatory disorders.^{[5][6]}

Quantitative In Vitro Activity

The in vitro potency and selectivity of **Modzatinib** have been characterized through various biochemical and cellular assays.

Biochemical Kinase Inhibition

The inhibitory activity of **Modzatinib** against a panel of kinases was determined in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate high potency for ITK, TXK (a related Tec kinase), and JAK3, with significant selectivity over other JAK family kinases.

Kinase Target	IC ₅₀ (nM)
ITK	0.18
TXK	0.83
JAK3	0.52
JAK1	>2200
JAK2	>2200
Tyk2	>2200

Table 1: Biochemical inhibitory potency of **Modzatinib** against various kinases. Data sourced from BioWorld.[2]

Cellular Inhibitory Activity

The functional inhibitory effects of **Modzatinib** were assessed in human peripheral blood mononuclear cells (PBMCs) and whole blood assays.

Cellular Assay	Target Pathway	IC50 (nM)
Inhibition of IL-17A, IL-21, and TNF- α production by Th17 cells	ITK/TCR signaling	47 (average)
Inhibition of IL-2-induced IFN- γ production in whole blood	JAK3/STAT5 signaling	10
Inhibition of IL-15-induced IFN- γ production in whole blood	JAK3/STAT5 signaling	7

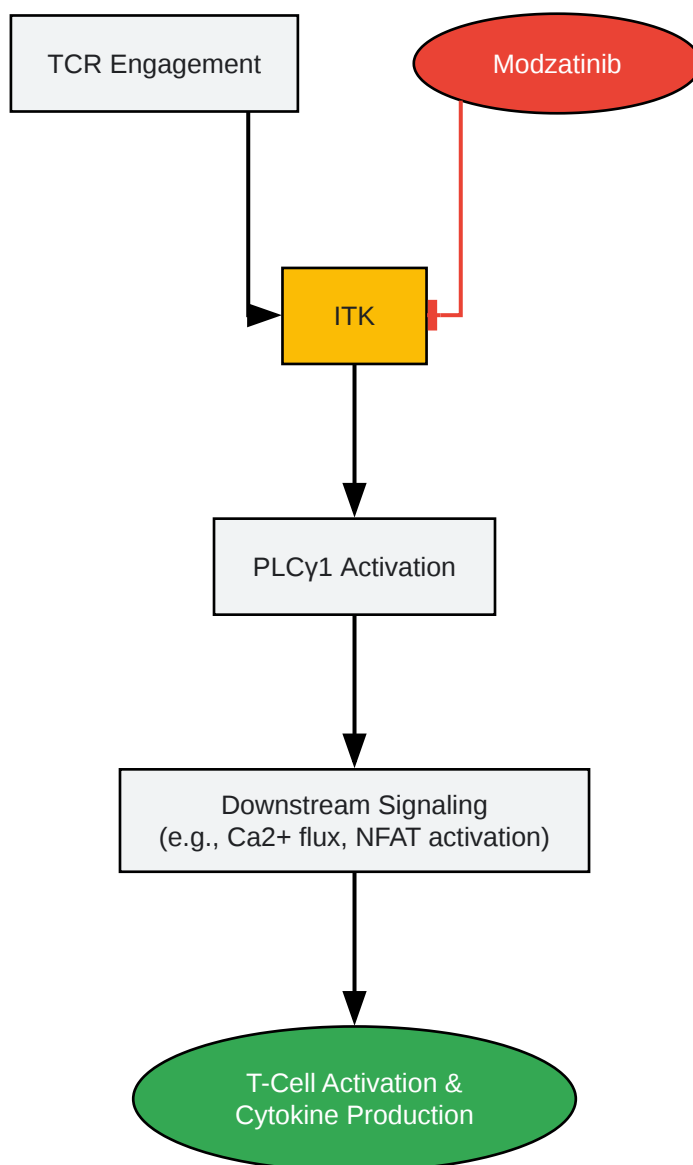
Table 2: Cellular inhibitory potency of **Modzatinib** in human primary cells. Data sourced from BioWorld.[2]

Signaling Pathways

The dual inhibitory action of **Modzatinib** targets two distinct but interconnected signaling pathways critical for T-cell function.

ITK and T-Cell Receptor (TCR) Signaling

Upon engagement of the T-cell receptor, a signaling cascade is initiated, leading to T-cell activation. ITK is a key downstream effector in this pathway. **Modzatinib**'s inhibition of ITK disrupts this cascade.

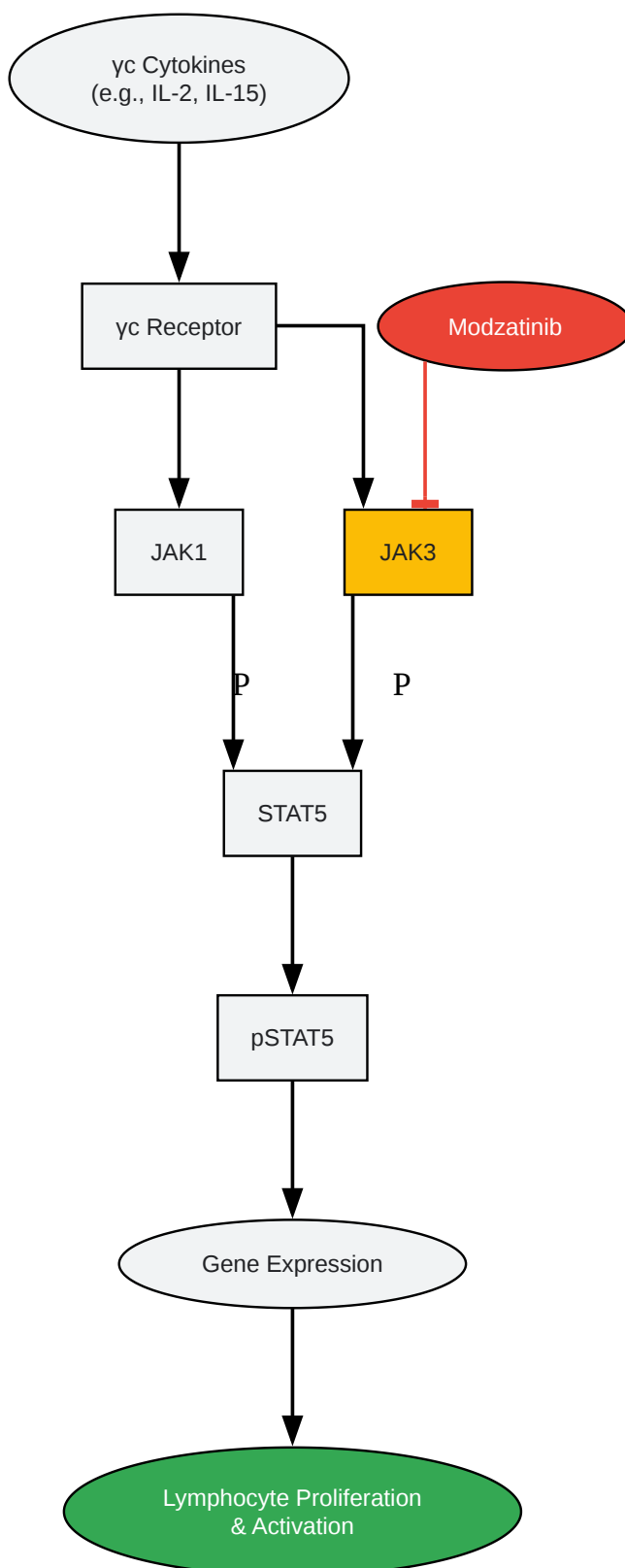


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Modzatinib inhibits ITK-mediated TCR signaling.

JAK3 and Common Gamma Chain (γ c) Cytokine Signaling

Cytokines that utilize the common gamma chain receptor activate the JAK3/STAT5 signaling pathway, promoting lymphocyte proliferation and differentiation. **Modzatinib**'s inhibition of JAK3 blocks this signal transduction.



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Modzatinib blocks the JAK3/STAT5 signaling pathway.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of **Modzatinib** are based on standard industry practices for kinase inhibitor profiling.

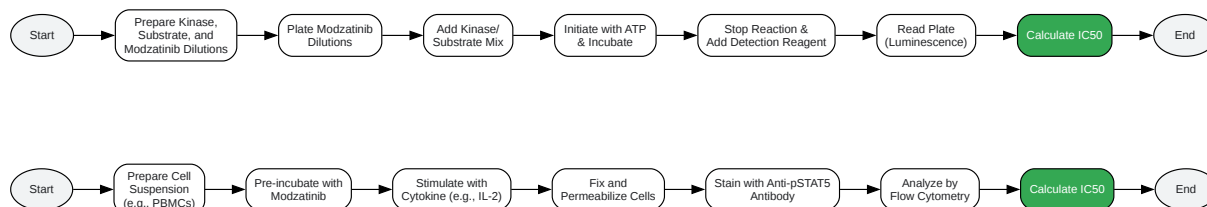
Biochemical Kinase Inhibition Assay (General Protocol)

These assays measure the direct inhibition of kinase enzymatic activity by the test compound.

- Reagents and Materials:
 - Recombinant human kinases (ITK, JAK3, etc.)
 - Kinase-specific peptide substrate
 - ATP (Adenosine triphosphate)
 - **Modzatinib** (serially diluted)
 - Assay buffer (containing MgCl₂, DTT, and BSA)
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - 384-well microplates
- Procedure:
 1. A solution of the recombinant kinase and its specific substrate is prepared in the assay buffer.
 2. Serial dilutions of **Modzatinib** are added to the wells of a microplate.
 3. The kinase/substrate solution is added to the wells containing the compound.
 4. The kinase reaction is initiated by the addition of ATP.
 5. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

6. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a plate reader.

7. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.



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